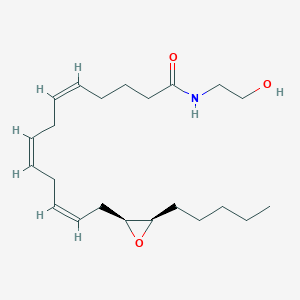

14(15)-EET ethanolamide

Description

Properties

Molecular Formula |

C22H37NO3 |

|---|---|

Molecular Weight |

363.5 |

IUPAC Name |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1 |

InChI Key |

WYVHLKMCZZDTOU-XYFYYYGJSA-N |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |

Synonyms |

14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide |

Origin of Product |

United States |

Foundational & Exploratory

The 14,15-EET Ethanolamide Signaling Axis: Biosynthesis, Receptor Pharmacology, and Therapeutic Targeting

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction to the Endocannabinoid Epoxide Network

The endocannabinoid system (ECS) extends significantly beyond the classical degradation pathways of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While fatty acid amide hydrolase (FAAH) is traditionally viewed as the primary metabolic sink for AEA, alternative oxygenation pathways drive the synthesis of a distinct class of bioactive lipids: the endocannabinoid epoxides.

Among these, 14,15-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) has emerged as a critical signaling node. Generated via the cytochrome P450 (CYP450) pathway, 14,15-EET-EA represents a "bioactivation" event rather than a degradation step. This lipid mediator exhibits profound pharmacological promiscuity, engaging classical cannabinoid receptors (CB1/CB2), transient receptor potential channels (TRPV1), and orphan G-protein coupled receptors (e.g., GPR119) to modulate neurovascular tone, inflammatory responses, and tumor microenvironment (TME) immunosuppression.

Biosynthetic and Degradative Pathways: The CYP4X1/sEH Axis

The steady-state concentration of 14,15-EET-EA is tightly regulated by a delicate enzymatic balance between synthesis and hydrolysis.

-

Biosynthesis (Epoxygenation): AEA is metabolized by CYP450 epoxygenases—most notably the brain-enriched orphan enzyme CYP4X1, as well as hepatic CYP2D6 and CYP3A4. These enzymes catalyze the stereospecific epoxidation of the 14,15 double bond of the arachidonoyl backbone[1][2].

-

Degradation (Hydrolysis): The signaling cascade is terminated by soluble epoxide hydrolase (sEH / EPHX2). sEH rapidly hydrolyzes the epoxide ring, converting the highly active 14,15-EET-EA into the largely inactive diol, 14,15-dihydroxyeicosatrienoic acid-ethanolamide (14,15-DiHET-EA)[3].

Metabolic pathway of 14,15-EET-EA synthesis and degradation.

Receptor Pharmacology and Downstream Signaling

The epoxidation of AEA to 14,15-EET-EA fundamentally alters its receptor affinity profile. While AEA is a partial agonist at CB1, 14,15-EET-EA acts as a multi-target rheostat. In-silico molecular docking and in vitro binding assays demonstrate that epoxygenation enhances selectivity for the CB2 receptor and introduces novel affinities for orphan receptors[4][5].

Quantitative Receptor Affinity Profile

| Receptor Target | Binding Affinity / Activity Level | Functional Downstream Outcome |

| CB1 Receptor | Low Affinity ( Ki in μ M range) | Presynaptic neuromodulation; potential peripheral antinociception[4][6]. |

| CB2 Receptor | High Affinity ( Ki in nM range) | Anti-inflammatory signaling; macrophage polarization away from M2 phenotype[5][6]. |

| GPR119 | Potent Agonist | Activation of Gs/ β -arrestin 2 axis; upregulation of PD-L1 and TGF- β [3]. |

| TRPV1 | Allosteric Modulator | Dual-functional rheostat modulation of the endocannabinoid-TRPV1 pain axis[7]. |

The Oncological GPR119 Axis

Recent breakthroughs in colon cancer and glioma research have identified 14,15-EET-EA as a primary driver of fibroblast-mediated immunosuppression. In the TME, CYP4X1-derived 14,15-EET-EA binds to GPR119 on cancer-associated fibroblasts (CAFs). This triggers the Gs/ β -arrestin 2 signaling cascade, leading to the robust transcription and secretion of PD-L1, CXCL12, and TGF- β . This triad impairs CD8+ T cell effector function and promotes regulatory T cell (Treg) infiltration, severely limiting the efficacy of anti-PD-1 immunotherapies[1][3].

14,15-EET-EA signaling via GPR119 driving immunosuppression.

Self-Validating Experimental Methodologies

To investigate the 14,15-EET-EA axis, rigorous analytical and biochemical protocols are required. As an Application Scientist, I emphasize that the primary challenge in lipidomics is ex vivo degradation. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: LC-MS/MS Quantification of 14,15-EET-EA in Tissue

Objective: Accurately quantify endogenous 14,15-EET-EA levels without artifactual generation or loss.

-

Tissue Harvesting & Immediate Quenching:

-

Step: Flash-freeze tissue in liquid nitrogen immediately upon excision.

-

Causality: Endocannabinoids are rapidly synthesized and degraded post-mortem. Flash-freezing halts all enzymatic activity (CYP450 and sEH), ensuring the lipid profile reflects the true physiological state.

-

-

Homogenization with Inhibitor Cocktail:

-

Step: Homogenize tissue in ice-cold methanol containing 10 μ M AUDA (sEH inhibitor), 10 μ M PMSF (protease/FAAH inhibitor), and 50 pmol of deuterated internal standard (14,15-EET-EA-d8).

-

Causality: Methanol precipitates proteins, while AUDA prevents the hydrolysis of 14,15-EET-EA into 14,15-DiHET-EA during the extraction process. Spiking the internal standard before extraction self-validates the assay by accounting for variable matrix recovery rates.

-

-

Liquid-Liquid Extraction (LLE):

-

Step: Add chloroform and water (Bligh-Dyer method modified for amides). Vortex and centrifuge at 10,000 x g for 10 mins. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Step: Reconstitute in 50 μ L of initial mobile phase. Inject onto a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Validation Parameters: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. 14,15-EET-EA is monitored at m/z 364.2 → 62.0 (ethanolamine headgroup) and specific structural fragments m/z 187 and 248[7][8]. The internal standard is monitored at m/z 372.2 → 63.0. A blank matrix run must show zero signal at these retention times to validate the absence of carryover.

-

Protocol 2: In Vitro CYP4X1 Enzymatic Kinetic Assay

Objective: Screen for CYP4X1 inhibitors (e.g., flavonoid CH625) that block 14,15-EET-EA synthesis[1].

-

Reaction Assembly:

-

Step: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), 20 pmol recombinant human CYP4X1, and varying concentrations of AEA (1-100 μ M).

-

-

NADPH Regenerating System:

-

Step: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

-

Causality: Direct addition of NADPH leads to rapid depletion and non-linear kinetics. A regenerating system maintains a constant supply of reducing equivalents, ensuring steady-state Michaelis-Menten kinetics and preventing product inhibition by NADP+.

-

-

Termination & Extraction:

-

Step: Incubate at 37°C for 20 minutes. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the 14,15-EET-EA-d8 internal standard. Centrifuge to pellet the denatured CYP4X1 protein.

-

-

Data Analysis:

-

Step: Quantify the supernatant via LC-MS/MS. Plot the velocity of 14,15-EET-EA formation against AEA concentration to determine Vmax and Km .

-

Future Directions in Drug Development

The 14,15-EET-EA signaling axis presents a highly lucrative target for next-generation therapeutics.

-

Oncology: Inhibitors of CYP4X1 (such as the experimental flavonoid CH625) lower 14,15-EET-EA levels, thereby normalizing tumor vasculature and reprogramming tumor-associated macrophages (TAMs) away from the immunosuppressive M2 phenotype[1]. Furthermore, blocking the downstream GPR119 receptor offers a novel adjuvant strategy to rescue the efficacy of anti-PD-1 therapies in refractory solid tumors[3].

-

Pain & Inflammation: Conversely, selectively inhibiting sEH to elevate endogenous 14,15-EET-EA levels holds promise for non-opioid antinociception, leveraging its potent CB2 agonism and TRPV1 modulation without the psychotropic liabilities associated with CB1 hyperactivation[4][7].

References

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ecronicon.net [ecronicon.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Other cannabinoids (Chapter 2) - Marijuana and Madness [cambridge.org]

- 7. Anti-inflammatory dopamine- and serotonin-based endocannabinoid epoxides reciprocally regulate cannabinoid receptors and the TRPV1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Biosynthesis of 14(15)-EET Ethanolamide from Anandamide: A Mechanistic and Methodological Guide

Introduction

The endocannabinoid system (ECS) is a complex lipid signaling network fundamentally regulated by the biosynthesis and degradation of its primary mediators, notably N-arachidonoylethanolamine (anandamide, AEA). While fatty acid amide hydrolase (FAAH) represents the canonical degradation pathway, AEA is also a high-affinity substrate for cytochrome P450 (CYP450) enzymes[1]. CYP-mediated oxygenation of AEA acts as a bioactivation pathway, yielding a suite of potent epoxyeicosatrienoic acid ethanolamides (EET-EAs) and hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs)[1][2].

Among these metabolites, 14(15)-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) has emerged as a critical signaling molecule. Recent evidence highlights its profound role in neurovascular regulation, tumor angiogenesis, and immune modulation—particularly in reprogramming the tumor microenvironment[3][4]. This technical guide provides an in-depth mechanistic analysis of 14,15-EET-EA biosynthesis, kinetic profiling of the responsible CYP450 isoforms, and standardized, self-validating protocols for its in vitro generation and quantification.

Mechanistic Causality of 14,15-EET-EA Biosynthesis

The biosynthesis of 14,15-EET-EA is an epoxidation reaction driven by specific CYP450 epoxygenases. Because AEA retains the polyunsaturated acyl chain of arachidonic acid, it readily folds into the hydrophobic active sites of CYPs. The regioselectivity of the epoxidation—whether at the 5,6-, 8,9-, 11,12-, or 14,15-double bond—is strictly dictated by the steric constraints and topology of the specific CYP isoform's substrate-binding pocket, which positions the heme iron-oxo intermediate adjacent to the target olefinic bond[2][5].

Several CYPs have been identified as functional AEA epoxygenases:

-

CYP3A4: The predominant hepatic enzyme responsible for AEA epoxidation, generating 14,15-EET-EA alongside other regioisomers[1][6].

-

CYP2D6: A highly polymorphic enzyme expressed in the brain and liver, which metabolizes AEA to 14,15-EET-EA with remarkably high affinity[2].

-

CYP2J2: Primarily expressed in the cardiovascular system and intestines, contributing to the local tissue pool of EET-EAs[7][8].

-

CYP4X1: An "orphan" P450 highly expressed in the brain and specific tumor microenvironments (e.g., gliomas, colon cancer). CYP4X1 specifically metabolizes AEA to 14,15-EET-EA, which subsequently drives immunosuppression and angiogenesis via the GPR119-Gs/β-arrestin 2 signaling axis[3][4].

Following biosynthesis, 14,15-EET-EA is rapidly hydrated by soluble or microsomal epoxide hydrolase (sEH/mEH) into its corresponding, biologically inactive diol: 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DiHET-EA)[1][4].

Biosynthetic and degradation pathway of 14,15-EET-EA from Anandamide.

Quantitative Data: Kinetic Profiling of AEA Epoxygenases

Understanding the enzymatic efficiency of different CYPs is critical for drug development, particularly when designing specific inhibitors (e.g., CYP4X1 inhibitors like CH625) to modulate the tumor immune microenvironment[3]. The table below summarizes the steady-state kinetics of 14,15-EET-EA formation across key human CYP isoforms.

| Enzyme | Primary Tissue Localization | Apparent Km (μM) | Vmax / kcat | Reference |

| CYP3A4 | Liver, Intestine | 4.0 – 5.0 | High turnover (Isoform dependent) | [1] |

| CYP2D6 | Liver, Brain | 2.8 | 1.3 pmol/min/pmol protein | [2] |

| CYP2J2 | Heart, Intestine | 103.0 | 6.9 pmol/min/pmol P450 | [7] |

| CYP4X1 | Brain, Tumor Macrophages | N/A | Inhibited by CH625 ( IC50 = 16.5 μM) | [3] |

Experimental Protocols: In Vitro Biosynthesis and LC-MS/MS Quantification

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for the in vitro biosynthesis of 14,15-EET-EA using recombinant CYP enzymes or tissue microsomes.

Self-Validation Rationale:

-

NADPH Regenerating System: CYPs rapidly consume NADPH, leading to cofactor depletion and premature reaction termination. A regenerating system (Glucose-6-Phosphate + G6PDH) ensures steady-state electron flow to the CYP heme.

-

Quenching & Internal Standards: The use of ice-cold methanol spiked with a deuterated internal standard (IS) instantly precipitates proteins to halt enzymatic activity, while simultaneously correcting for matrix effects and extraction losses during mass spectrometry, ensuring absolute quantification accuracy.

Standardized in vitro experimental workflow for 14,15-EET-EA biosynthesis and LC-MS/MS analysis.

Step-by-Step Methodology

-

Reaction Mixture Preparation:

-

In a 1.5 mL microcentrifuge tube, prepare a 0.5 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

-

Add the enzyme source: 5–25 pmol of recombinant human CYP (e.g., CYP2D6, CYP4X1) or 100 μg of microsomal protein[2].

-

Causality Check: If using recombinant CYPs, ensure the co-incubation of Cytochrome P450 reductase (CPR) and cytochrome b5 (at a 1:1 molar ratio) to facilitate optimal electron transfer[2].

-

-

Substrate Introduction:

-

Add AEA to achieve final concentrations ranging from 0.25 to 100 μM (depending on the target enzyme's Km ). Keep the organic solvent (e.g., DMSO or ethanol) concentration below 1% (v/v) to prevent CYP inhibition[2].

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the epoxidation reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

-

Incubation and Termination:

-

Incubate at 37°C in a shaking water bath for 10 to 30 minutes. (Incubation time must be optimized to ensure linear product formation).

-

Terminate the reaction by adding 1.0 mL of ice-cold methanol containing a known concentration of an internal standard (e.g., AEA-d4, AEA-d8, or 14,15-EET-d11)[7][8].

-

-

Extraction and LC-MS/MS Analysis:

-

Vortex vigorously and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant, evaporate under a gentle stream of nitrogen, and reconstitute in 100 μL of mobile phase (e.g., methanol/water).

-

Analyze via Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC/MS/MS).

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode. For 14,15-EET-EA, monitor the specific transition m/z 364.3 → 346.3 (positive ion mode, representing the loss of water)[8].

-

Biological Significance and Target Engagement

The epoxidation of AEA is not merely a clearance mechanism but a targeted bioactivation pathway. 14,15-EET-EA and its regioisomers exhibit distinct pharmacological profiles compared to the parent AEA. For instance, while 5,6-EET-EA is a highly potent and selective Cannabinoid Receptor 2 (CB2) agonist[9], 14,15-EET-EA has been heavily implicated in the tumor microenvironment.

Recent oncology studies demonstrate that CYP4X1-derived 14,15-EET-EA promotes immune evasion in colon cancer by upregulating PD-L1, CXCL12, and TGF-β in cancer-associated fibroblasts (CAFs) via the GPR119 receptor[4]. Consequently, targeting the CYP4X1/sEH/14,15-EET-EA axis represents a highly promising therapeutic strategy to normalize tumor vasculature and enhance the efficacy of immunotherapies, such as anti-PD-1 blockades[3][4].

References

-

Title: Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides Source: doi.org URL: [Link]

-

Title: Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes Source: nih.gov URL: [Link]

-

Title: A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist Source: nih.gov URL: [Link]

-

Title: The Endocannabinoid Anandamide is a Substrate for the Human Polymorphic Cytochrome P450 2D6 Source: nih.gov URL: [Link]

-

Title: Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways | Chemical Reviews Source: acs.org URL: [Link]

-

Title: Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase Source: nih.gov URL: [Link]

-

Title: CYP4X1 Inhibition by Flavonoid CH625 Normalizes Glioma Vasculature through Reprogramming TAMs via CB2 and EGFR-STAT3 Axis Source: doi.org URL: [Link]

-

Title: (PDF) CYP4X1/sEH‐Dependent Endocannabinoid Metabolism Drives Fibroblast‐Mediated Immunosuppression to Limit Immunotherapy in Colon Cancer Source: researchgate.net URL: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The Endocannabinoid Anandamide is a Substrate for the Human Polymorphic Cytochrome P450 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anandamide metabolism by human liver and kidney microsomal cytochrome p450 enzymes to form hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Endocannabinoid: A Technical Guide to the Physiological Concentrations of 14(15)-EET Ethanolamide

Foreword: Embracing the Analytical Frontier

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid signaling, the family of N-acylethanolamines (NAEs) presents both profound opportunities and significant analytical hurdles. Among these, 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide stands out as a particularly enigmatic molecule. As a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA), it exists at the intersection of two potent signaling pathways.[1] However, its extremely low endogenous concentrations have rendered its physiological quantification a formidable challenge, pushing the boundaries of modern analytical chemistry.

This in-depth technical guide is designed to provide a comprehensive overview of the current state of knowledge surrounding 14(15)-EET ethanolamide. We will delve into the complexities of its analysis, the context provided by related, more abundant lipid mediators, and the established biological activities of its precursor, 14(15)-EET, to illuminate the potential significance of this elusive signaling molecule. This document eschews a rigid template, instead adopting a narrative that mirrors the scientific journey: from the known to the unknown, from established methodologies to the frontiers of detection.

I. The Context: N-Acylethanolamines and Epoxyeicosatrienoic Acids

To appreciate the challenges and potential importance of 14(15)-EET ethanolamide, one must first understand the two families of lipid mediators from which it is derived.

N-Acylethanolamines (NAEs): A Class of Bioactive Lipids

NAEs are a group of lipid signaling molecules involved in a wide array of physiological processes.[2] Their concentrations in tissues are tightly regulated and can fluctuate in response to various stimuli. While reported levels can vary depending on the analytical methodology, a general understanding of the physiological concentrations of prominent NAEs provides a crucial benchmark for the study of 14(15)-EET ethanolamide.

| N-Acylethanolamine | Typical Tissue Concentration Range | Key Functions |

| Anandamide (AEA) | Low ng/g to pmol/mg tissue | Endocannabinoid signaling, neuromodulation, pain, appetite |

| Palmitoylethanolamide (PEA) | ng/g to nmol/g tissue | Anti-inflammatory, analgesic, neuroprotective |

| Oleoylethanolamide (OEA) | ng/g to nmol/g tissue | Satiety signaling, regulation of fat metabolism |

Note: These values are approximate and can vary significantly between tissue types and species.

Epoxyeicosatrienoic Acids (EETs): Cytochrome P450 Metabolites of Arachidonic Acid

EETs are produced from arachidonic acid by CYP450 epoxygenases and are involved in cardiovascular regulation, inflammation, and angiogenesis.[3] The 14,15-regioisomer, 14(15)-EET, is often the most abundant.[4] Like NAEs, EETs are present at low concentrations and have a short half-life, being rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active diols (dihydroxyeicosatrienoic acids, DHETs).

| Lipid Mediator | Typical Plasma/Tissue Concentration | Key Functions |

| 14(15)-EET | Low nM in plasma; ng/mg protein in tissue | Vasodilation, anti-inflammatory, pro-angiogenic |

| 14,15-DHET | Present as a metabolite of 14,15-EET | Generally less active than the parent EET |

The median level of 14,15-EET has been found to be 2.5-fold higher in breast cancer tissue compared to adjacent noncancerous tissue (4145.9 vs. 1634.4 ng/mg protein).[5]

II. The Challenge: Quantifying 14(15)-EET Ethanolamide

The primary obstacle in defining the physiological role of 14(15)-EET ethanolamide is its extremely low concentration in biological matrices. Indeed, one study attempting to measure endogenous levels of EET-EAs in mouse tissues reported them to be below the instrumental detection limit of 0.1-3.4 nM.[6] This necessitates the use of highly sensitive and specific analytical methodologies.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of low-abundance lipids like NAEs, LC-MS/MS is the gold standard.[7][8] This technique offers the requisite selectivity and sensitivity to detect and quantify these molecules in complex biological samples.

Diagram: General Workflow for NAE Analysis by LC-MS/MS

Caption: A generalized workflow for the analysis of N-acylethanolamines from tissue samples.

III. Methodologies for Ultra-Sensitive Detection

Given the challenges in detecting 14(15)-EET ethanolamide, a robust and highly optimized analytical protocol is paramount. The following sections detail a recommended approach based on best practices for NAE analysis.

A. Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.

Step-by-Step Protocol for Tissue Extraction:

-

Homogenization:

-

Accurately weigh frozen tissue samples.

-

Homogenize in a suitable buffer, often on ice to minimize enzymatic degradation.

-

Expert Insight: The choice of homogenization buffer and technique (e.g., sonication, mechanical disruption) can impact extraction efficiency and should be optimized for the specific tissue type.

-

-

Lipid Extraction:

-

Add an organic solvent, such as acetonitrile or a mixture of chloroform and methanol, to the homogenate to precipitate proteins and extract lipids.[9]

-

Include a suite of deuterated internal standards, including a synthesized 14(15)-EET ethanolamide-d4, at the beginning of the extraction process to account for analyte loss during sample preparation.

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

Collect the organic supernatant containing the lipids.

-

Trustworthiness: The inclusion of appropriate internal standards is a self-validating step, ensuring that variations in extraction efficiency do not compromise the final quantitative data.

-

-

Solid-Phase Extraction (SPE) (Optional):

-

For particularly complex matrices, an SPE cleanup step using a silica-based sorbent can further remove interfering compounds.[2]

-

Causality: The choice of SPE sorbent and elution solvents is critical and depends on the polarity of the target analytes. Improper selection can lead to significant analyte loss.[2]

-

B. Analytical Separation and Detection: Maximizing Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC):

-

Column Chemistry: A C18 reversed-phase column is typically used for the separation of NAEs.[9]

-

Mobile Phases: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate, is employed to achieve optimal separation.[2][10]

-

Expert Insight: Nano-LC, with its lower flow rates, can significantly enhance sensitivity for samples with limited availability, such as cerebrospinal fluid, and may be a valuable approach for detecting extremely low-abundance NAEs.[11]

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for NAEs.[2][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. In MRM, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). This highly selective detection method minimizes background noise and enhances sensitivity.

-

Trustworthiness: The specificity of the MRM transition (precursor ion -> product ion) for 14(15)-EET ethanolamide and its deuterated internal standard provides a high degree of confidence in the identity of the detected analyte.

Diagram: Principles of Multiple Reaction Monitoring (MRM)

Caption: The principle of MRM for selective and sensitive analyte detection.

IV. Biological Significance: Inferences from 14(15)-EET

While direct evidence for the physiological roles of 14(15)-EET ethanolamide is scarce due to the analytical challenges, we can infer its potential functions from the well-documented activities of its parent compound, 14(15)-EET.

Signaling Pathways of 14(15)-EET:

14(15)-EET has been shown to exert its effects through various signaling pathways, including:

-

Activation of Receptor Tyrosine Kinases: 14(15)-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12][13]

-

Modulation of Ion Channels: EETs are known to modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which can influence calcium influx and cellular responses.[14]

-

Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARγ, a nuclear receptor involved in the regulation of gene expression.[12][13]

Diagram: Key Signaling Pathways of 14(15)-EET

Caption: Simplified diagram of the major signaling pathways activated by 14(15)-EET.

Given that 14(15)-EET ethanolamide shares structural similarities with both anandamide (a known endocannabinoid) and 14(15)-EET, it is plausible that it may interact with cannabinoid receptors or other components of the endocannabinoid system, or modulate the signaling pathways of 14(15)-EET. However, further research with synthesized standards is required to validate these hypotheses.

V. Conclusion and Future Directions

The study of 14(15)-EET ethanolamide represents a frontier in lipidomics. While its physiological concentrations remain largely unquantified and likely exist at the very edge of current detection capabilities, the convergence of its parent molecules' biological activities suggests a potentially significant, yet undiscovered, role in physiology and pathophysiology.

Future progress in this field will depend on:

-

Advancements in Analytical Instrumentation: The development of even more sensitive mass spectrometers and innovative separation techniques will be crucial for the routine detection and quantification of 14(15)-EET ethanolamide.

-

Synthesis of High-Quality Standards: The availability of pure, well-characterized standards of 14(15)-EET ethanolamide and its deuterated analogs is essential for method development and validation.

-

Targeted Biological Studies: Once reliable methods for its detection are established, studies can be designed to investigate its binding to receptors, its effects on cellular signaling, and its regulation in various disease models.

For researchers and drug development professionals, the pursuit of understanding 14(15)-EET ethanolamide is a long-term endeavor. However, the potential to uncover novel signaling pathways and therapeutic targets makes this a worthy and exciting challenge.

VI. References

-

Chen, J., et al. (2011). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. DARU Journal of Pharmaceutical Sciences, 19(6), 462–468. [Link]

-

Pfister, S. L., et al. (2016). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Prostaglandins & Other Lipid Mediators, 125, 64–73. [Link]

-

Oguro, A., et al. (2018). 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. FEBS Open Bio, 8(10), 1645–1655. [Link]

-

Capdevila, J. H., & Falck, J. R. (2020). Epoxyeicosatrienoic acids (EETs): A novel class of second messengers of hormonal functional responses. Steroids, 159, 108640. [Link]

-

Lee, J. C., et al. (2015). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. Journal of Chromatography B, 990, 154–161. [Link]

-

Gaudreault, F., & Guichard, G. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

-

Chen, J., et al. (2011). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell. Daru, 19(6), 462-8. [Link]

-

Morisseau, C., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 115–125. [Link]

-

Herczeg, R., & Campbell, W. B. (2021). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology, 16(5), 812–823. [Link]

-

Wikipedia. (n.d.). Epoxyeicosatrienoic acid. In Wikipedia. Retrieved March 11, 2026, from [Link]

-

Skonberg, C., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(10), 3062–3073. [Link]

-

ResearchGate. (2016). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. [Link]

-

Ghaffari, S., et al. (2016). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research, 57(5), 896–904. [Link]

-

Al-Gindan, Y. M., et al. (2022). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Metabolomics, 18(6), 42. [Link]

-

Metabolon. (2016). Metabolon Platform. [Link]

-

Pan, B., et al. (2015). Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. BMC Cancer, 15, 781. [Link]

-

ResearchGate. (2013). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. [Link]

-

Falck, J. R., et al. (2004). 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology, 287(1), H257–H265. [Link]

-

Fang, X., et al. (1995). 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells. Journal of Biological Chemistry, 270(29), 17537–17543. [Link]

Sources

- 1. (±)14(15)-EET Ethanolamide | Cayman Chemical | Biomol.com [biomol.com]

- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

14(15)-EET Ethanolamide: Navigating the Intersection of Cytochrome P450 Epoxygenases and the Endocannabinoid System

A Technical Whitepaper on the Biosynthesis, Pharmacology, and Pathophysiological Roles of Endocannabinoid Epoxides

Executive Summary

Historically, the endocannabinoid system (ECS) has been defined by its primary lipid mediators, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). However, advanced lipidomics has unveiled a complex secondary metabolome driven by cytochrome P450 (CYP) enzymes. Among these emerging bioactive lipids is 14(15)-epoxyeicosatrienoic acid ethanolamide (14,15-EET-EA) , an endocannabinoid epoxide generated via the CYP-mediated oxygenation of AEA.

As a Senior Application Scientist, I have observed that 14,15-EET-EA represents a critical signaling node, particularly within the tumor microenvironment (TME). This guide provides an in-depth technical analysis of the biochemical genesis, pharmacological profile, and laboratory methodologies required to accurately study 14,15-EET-EA.

Biochemical Genesis and Metabolic Fate

14,15-EET-EA is an oxidized N-(fatty acyl)-ethanolamine formed by the formal epoxidation across the 14,15-double bond of anandamide 1[1].

Synthesis

The biosynthesis of 14,15-EET-EA is primarily catalyzed by CYP4X1 , an orphan cytochrome P450 enzyme highly expressed in the brain and various tumor tissues 2[2]. Additionally, polymorphic variants of hepatic and extrahepatic enzymes, specifically CYP2B6 and CYP2D6, have been shown to metabolize AEA into 14,15-EET-EA, linking genetic polymorphisms to variations in endocannabinoid signaling 3[3].

Degradation

To prevent prolonged receptor activation, 14,15-EET-EA is rapidly degraded through two distinct enzymatic pathways:

-

Amide Hydrolysis: Fatty acid amide hydrolase (FAAH) cleaves the ethanolamide moiety, yielding 14,15-EET 3[3].

-

Epoxide Hydration: Soluble epoxide hydrolase (sEH) opens the epoxide ring to form 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DiHET-EA) 4[4].

Biosynthesis and degradation pathways of 14,15-EET-EA via CYP450, FAAH, and sEH.

Pharmacological Profile and Receptor Affinity

The epoxidation of AEA significantly alters its receptor binding kinetics. While AEA is a potent CB1 agonist, pharmacological assays demonstrate that 14,15-EET-EA binds to the rat brain cannabinoid CB1 receptor with a notably lower affinity 3[3].

However, recent breakthroughs have identified GPR119 as a primary functional target for 14,15-EET-EA. Activation of the GPR119-Gs/β-arrestin 2 signaling axis by 14,15-EET-EA drives profound immunomodulatory effects, particularly in pathological states 4[4].

Table 1: Quantitative & Pharmacological Properties of 14,15-EET-EA

| Property / Target | Value / Effect | Biological Consequence |

| Molecular Weight | 363.5 g/mol | N/A |

| CB1 Receptor | Weak Agonist (Affinity < AEA) | Minor central cannabinoid signaling |

| GPR119 Receptor | Agonist | Upregulation of PD-L1, CXCL12, TGF-β |

| CYP4X1 (Synthesis) | Inhibited by CH625 (IC50 = 16.5 µM) | Normalization of tumor vasculature |

Pathophysiological Implications in Oncology

The CYP4X1/sEH metabolic axis has emerged as a major driver of immune evasion in the tumor microenvironment (TME).

In colon cancer models, 14,15-EET-EA produced by the CYP4X1/sEH pathway acts on cancer-associated fibroblasts (CAFs). By agonizing GPR119, 14,15-EET-EA upregulates the expression of PD-L1, CXCL12, and TGF-β. This signaling cascade actively recruits regulatory T cells (Tregs) while impairing the effector function of CD8+ T cells, creating a highly immunosuppressive niche that limits the efficacy of anti-PD-1 immunotherapies 4[4].

Similarly, in gliomas, CYP4X1-derived 14,15-EET-EA promotes angiogenesis and macrophage M2 polarization. Pharmacological inhibition of CYP4X1 using the flavonoid CH625 halts the catalytic production of 14,15-EET-EA, leading to the normalization of glioma vasculature and improved T cell proliferation 2[2].

14,15-EET-EA signaling via GPR119 axis promoting tumor immune evasion.

Experimental Methodologies: Self-Validating Protocols

Endocannabinoid epoxides are chemically labile and highly susceptible to enzymatic degradation. The following protocols are engineered as self-validating systems to ensure data integrity, prioritizing extraction efficiency and enzyme control.

Protocol 1: LC-MS/MS Quantification of 14,15-EET-EA in Tissue

Objective: Accurately quantify endogenous 14,15-EET-EA levels while preventing ex vivo degradation.

-

Tissue Collection & Quenching: Immediately upon excision, snap-freeze the tissue in liquid nitrogen.

-

Application Insight: This step is non-negotiable. Ambient temperature handling allows endogenous FAAH and sEH to rapidly hydrolyze 14,15-EET-EA, leading to false-negative quantifications.

-

-

Homogenization & Internal Standard Spiking: Homogenize the tissue in ice-cold methanol (1:4 w/v) spiked with a deuterated internal standard (e.g., 14,15-EET-d11) 5[5].

-

Application Insight: Methanol precipitates active proteins, halting enzymatic activity. Spiking the internal standard before extraction ensures that any matrix effects or sample loss during subsequent steps are mathematically normalized.

-

-

Solid-Phase Extraction (SPE): Load the homogenate onto a pre-conditioned C18 SPE cartridge. Wash with 15% methanol in water to elute polar interferents, and elute the lipid fraction with 100% ethyl acetate.

-

Application Insight: Liquid-liquid extraction often pulls too many neutral lipids. SPE isolates the lipophilic endocannabinoids specifically, minimizing ion suppression during mass spectrometry.

-

-

LC-MS/MS Analysis: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject onto a C18 reverse-phase column. Utilize positive-mode electrospray ionization (ESI) and monitor the specific Multiple Reaction Monitoring (MRM) transition for 14,15-EET-EA (m/z 364.3 → specific fragment).

Protocol 2: In Vitro CYP4X1 Enzyme Inhibition Assay

Objective: Evaluate the IC50 of novel inhibitors (e.g., CH625) against CYP4X1-mediated 14,15-EET-EA production.

-

Enzyme Preparation: Suspend recombinant human CYP4X1 supersomes and cytochrome P450 reductase in 100 mM potassium phosphate buffer (pH 7.4).

-

Inhibitor Pre-incubation: Add the test compound at varying logarithmic concentrations (0.1 µM to 100 µM). Incubate at 37°C for 5 minutes.

-

Application Insight: Pre-incubation allows the establishment of thermodynamic binding equilibrium between the inhibitor and the CYP4X1 active site before the substrate is introduced, ensuring accurate kinetic modeling.

-

-

Reaction Initiation: Add 10 µM AEA and an NADPH-regenerating system to initiate the reaction.

-

Reaction Termination: After exactly 15 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Application Insight: Quenching with organic solvents rather than acids is critical. Acidic environments can catalyze the spontaneous opening of the epoxide ring, artificially reducing the measured yield of 14,15-EET-EA and skewing the resulting IC50 calculations.

-

-

Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the 14,15-EET-EA produced.

References

- 14(15)-EpETrE-EA | C22H37NO3 | CID 24778498 - PubChem. Source: nih.gov.

- (±)14(15)-EET Ethanolamide - caymanchem.com. Source: caymanchem.com.

- Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6 - PubMed. Source: nih.gov.

- CYP4X1 Inhibition by Flavonoid CH625 Normalizes Glioma Vasculature through Reprogramming TAMs via CB2 and EGFR-STAT3 Axis. Source: doi.org.

- CYP4X1/sEH‐Dependent Endocannabinoid Metabolism Drives Fibroblast‐Mediated Immunosuppression to Limit Immunotherapy in Colon Cancer. Source: researchgate.net.

- Anti-inflammatory ω-3 endocannabinoid epoxides - PNAS. Source: pnas.org.

Sources

- 1. 14(15)-EpETrE-EA | C22H37NO3 | CID 24778498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Synthesis and Application of 14(15)-EET Ethanolamide for Preclinical Research

Abstract

This comprehensive guide provides a detailed protocol for the chemical synthesis, purification, and characterization of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide, a significant bioactive lipid with therapeutic potential. Furthermore, this document outlines key in-vitro and in-vivo experimental protocols to investigate its biological activities, particularly in the contexts of angiogenesis, cell migration, and inflammation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling and the development of novel therapeutics.

Introduction: The Significance of 14(15)-EET and its Ethanolamide Derivative

Epoxyeicosatrienoic acids (EETs) are a family of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These lipid mediators are involved in a plethora of physiological processes, including the regulation of vascular tone, inflammation, and cellular growth.[1] Among the four regioisomers of EETs, 14(15)-EET has garnered significant attention for its potent biological effects. However, the in-vivo therapeutic application of EETs is hampered by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[1]

The conversion of 14(15)-EET to its ethanolamide derivative is a promising strategy to enhance its stability and bioavailability, potentially leading to a more favorable pharmacokinetic profile. 14(15)-EET ethanolamide is a potential metabolite of the endocannabinoid anandamide (arachidonoyl ethanolamide) and is investigated for its own unique biological activities. This guide provides the necessary protocols to synthesize and evaluate this promising compound for research purposes.

Synthesis of 14(15)-EET Ethanolamide

The synthesis of 14(15)-EET ethanolamide is a two-step process that begins with the selective epoxidation of arachidonic acid to form 14(15)-EET, followed by the amidation of the carboxylic acid with ethanolamine. The use of a mild coupling agent is crucial to preserve the integrity of the reactive epoxide ring.

Step 1: Synthesis of 14(15)-Epoxyeicosatrienoic Acid (14,15-EET)

This protocol is adapted from a method utilizing a selective epoxidation of the terminal double bond of arachidonic acid.

Materials and Reagents:

-

Arachidonic acid

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Protocol:

-

Reaction Setup: Dissolve arachidonic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.

-

Epoxidation: Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled arachidonic acid solution over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 14(15)-EET by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of 14(15)-EET Ethanolamide

This protocol employs a mild and efficient coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the amide bond while preserving the epoxide.

Materials and Reagents:

-

14(15)-EET (from Step 1)

-

Ethanolamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol

Protocol:

-

Activation of Carboxylic Acid: Dissolve 14(15)-EET (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere. Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents). Stir the mixture at room temperature for 1 hour to form the NHS-ester intermediate.

-

Amidation: In a separate flask, dissolve ethanolamine (1.5 equivalents) in anhydrous DCM or DMF and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) as a base. Add the ethanolamine solution to the activated 14(15)-EET solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the formation of the product by TLC using a DCM:methanol (95:5) solvent system.

-

Workup: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 14(15)-EET ethanolamide by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

Caption: Chemical synthesis workflow for 14(15)-EET ethanolamide.

Characterization of 14(15)-EET Ethanolamide

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations for 14(15)-EET Ethanolamide |

| ¹H NMR | Signals corresponding to the epoxy protons (~2.9 ppm), olefinic protons (~5.4 ppm), methylene protons adjacent to the amide nitrogen (~3.4 ppm), and methylene protons of the ethanol group (~3.7 ppm). |

| ¹³C NMR | Signals for the epoxide carbons (~58 ppm), olefinic carbons (~125-130 ppm), and the amide carbonyl carbon (~173 ppm). |

| Mass Spec. | Expected [M+H]⁺ of ~364.28 g/mol . Characteristic fragmentation includes a neutral loss of water and a prominent fragment ion at m/z 62.1, corresponding to the protonated ethanolamine headgroup.[2] |

Purity Assessment

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). A purity of >95% is generally considered acceptable for in-vitro and in-vivo studies.

Application Notes: In-Vitro and In-Vivo Protocols

14(15)-EET and its analogs exhibit a range of biological activities. The following protocols provide examples of how to investigate the effects of 14(15)-EET ethanolamide in key research areas.

In-Vitro Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel®)

-

14(15)-EET ethanolamide stock solution (in ethanol or DMSO)

-

VEGF (positive control)

-

24-well plate

Protocol:

-

Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a 24-well plate with a thin layer. Allow to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium containing the desired concentration of 14(15)-EET ethanolamide, vehicle control, or positive control (VEGF).

-

Incubation: Seed the HUVECs onto the solidified matrix. Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.

-

Imaging and Analysis: Visualize the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In-Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration, which is crucial in processes like wound healing and cancer metastasis.

Materials and Reagents:

-

Endothelial cells or other migratory cell type

-

Complete culture medium

-

14(15)-EET ethanolamide stock solution

-

Sterile p200 pipette tip or cell scraper

-

6-well plate

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing 14(15)-EET ethanolamide or vehicle control.

-

Imaging: Immediately acquire an image of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.

-

Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration.

In-Vivo Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

This is a well-established model of acute inflammation.

Materials and Reagents:

-

Male Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

14(15)-EET ethanolamide solution for injection (e.g., in saline with a co-solvent)

-

Indomethacin (positive control)

-

Plethysmometer

Protocol:

-

Animal Grouping: Divide animals into groups: vehicle control, positive control (Indomethacin), and 14(15)-EET ethanolamide treatment groups (at various doses).

-

Drug Administration: Administer the respective treatments intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

In-Vivo Matrigel Plug Angiogenesis Assay

This model allows for the in-vivo assessment of angiogenesis.[3][4][5]

Materials and Reagents:

-

Growth factor-reduced Matrigel®

-

14(15)-EET ethanolamide

-

VEGF (positive control)

-

Heparin

-

C57BL/6 mice

-

Anesthesia

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel® with heparin, and either vehicle, VEGF, or 14(15)-EET ethanolamide.

-

Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

Plug Excision and Analysis: Euthanize the mice and excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content of the plugs (Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.

Caption: Putative signaling pathways of 14(15)-EET ethanolamide.

Conclusion

The synthesis and application protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of 14(15)-EET ethanolamide. By offering a stable and biologically active analog of 14(15)-EET, this compound represents a valuable tool for elucidating the complex roles of EETs in health and disease, and for the development of novel therapeutic strategies targeting the epoxygenase pathway.

References

-

Bio-protocol. (2019, October 5). In vivo Matrigel Plug Angiogenesis Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Matrigel Plug Angiogenesis Assay. Retrieved from [Link]

- De Clerck, F., et al. (2019). In vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Journal of Visualized Experiments, (144), e58941.

- McOlash, K. L., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 115-125.

-

Morisseau, C., & Hammock, B. D. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology (Clifton, N.J.), 1730, 115–125. [Link]

- Sodroski, J., et al. (2007). In vivo inhibition of angiogenesis by a soluble form of melanotransferrin. International Journal of Cancer, 120(3), 549-556.

-

Corning. (n.d.). Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. Retrieved from [Link]

-

LIPID MAPS. (2011, November 15). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

- Gauthier, J. F., et al. (2014). 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. Journal of Medicinal Chemistry, 57(15), 6575-6592.

-

LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. Retrieved from [Link]

- Alkayed, N. J., et al. (2014). UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in Rat Livers.

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

-

ResearchGate. (n.d.). LC?MS/MS analysis for 14, 15?EET, 14, 15?DHET, and 11,12?DHET levels in.... Retrieved from [Link]

- Hansen, H. S., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(4), 856-864.

-

ResearchGate. (n.d.). The multiple reaction monitoring chromatography of n-acylethanolamines.... Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid. Retrieved from [Link]

-

LIPID MAPS. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

- Metherel, A. H., et al. (2023). Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings. Metabolites, 13(10), 1056.

-

Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology (Clifton, N.J.), 627, 55–73. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved from [Link]

Sources

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 14(15)-EET Ethanolamide in Biological Matrices using LC-MS/MS

Abstract

This application note provides a comprehensive and detailed protocol for the quantification of 14(15)-epoxyeicosatrienoic acid (EET) ethanolamide in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 14(15)-EET ethanolamide is an important signaling molecule derived from the endocannabinoid anandamide and is implicated in various physiological processes. The method described herein is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and specific assay for this analyte. This document outlines the scientific rationale behind the methodological choices, a step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and data analysis guidelines, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 14(15)-EET Ethanolamide

14(15)-EET ethanolamide is a fascinating lipid mediator that sits at the crossroads of two major signaling pathways: the cytochrome P450 (CYP450) epoxygenase pathway and the endocannabinoid system. It is a potential metabolite of arachidonoyl ethanolamide (anandamide, AEA), an endogenous cannabinoid neurotransmitter.[1][2] The formation of EET ethanolamides occurs when anandamide is metabolized by CYP450 enzymes instead of its primary hydrolysis by fatty acid amide hydrolase (FAAH).[1]

EETs, the parent compounds of EET ethanolamides, are known to be involved in a multitude of biological functions, including regulation of vascular tone, inflammation, and neurite outgrowth.[3] Given that both anandamide and EETs are potent signaling molecules, their metabolite, 14(15)-EET ethanolamide, is of significant interest for its potential biological activities.[4] Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting these pathways.

This application note details a highly selective and sensitive LC-MS/MS method for the reliable quantification of 14(15)-EET ethanolamide.

Signaling Pathway Context

The metabolic pathway leading to the formation of 14(15)-EET ethanolamide is initiated from membrane phospholipids. Phospholipase A2 releases arachidonic acid, which can be converted to anandamide. Anandamide is then metabolized by CYP450 epoxygenases to form various EET ethanolamides, including the 14(15)-EET regioisomer.

Figure 1: Simplified metabolic pathway of 14(15)-EET ethanolamide formation.

Experimental Workflow Overview

The analytical workflow is designed for robustness and high throughput, encompassing sample preparation via solid-phase extraction (SPE), chromatographic separation using reversed-phase liquid chromatography, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Figure 2: High-level experimental workflow for 14(15)-EET ethanolamide quantification.

Detailed Method and Protocols

Materials and Reagents

-

14(15)-EET ethanolamide standard (Cayman Chemical or equivalent)

-

Internal Standard (IS): (±)14(15)-EET-d11 is recommended for optimal correction of matrix effects and extraction variability. If unavailable, Anandamide-d4 or another suitable deuterated EET can be considered.

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (18 MΩ ultrapure)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X or equivalent polymeric reversed-phase)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for eicosanoid extraction.[5]

-

Sample Thawing and Spiking: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice. To 100 µL of sample, add the internal standard to a final concentration of 10 ng/mL.

-

Sample Dilution: Dilute the sample with 900 µL of 10% methanol in water. For tissue samples, sonication may be required to ensure homogeneity.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 150 mm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid and 0.1 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 0.1 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

Chromatographic Gradient: (Adapted from McDougle et al., 2018)[6]

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.9 | 30 |

| 3.0 | 55 |

| 8.5 | 65 |

| 12.5 | 72 |

| 15.0 | 82 |

| 16.5 | 95 |

| 18.0 | 95 |

| 18.1 | 30 |

| 21.0 | 30 |

Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Dwell Time | 25 ms |

MRM Transitions:

The precursor ion for 14(15)-EET ethanolamide is [M+H]+ at m/z 364.5. Unique product ions have been identified at m/z 187 and 248.[7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 14(15)-EET Ethanolamide | 364.5 | 187.1 (Quantifier) | Optimized for instrument |

| 364.5 | 248.2 (Qualifier) | Optimized for instrument | |

| (±)14(15)-EET-d11 (IS) | 375.5 | To be determined | Optimized for instrument |

Collision energies should be optimized for the specific mass spectrometer being used to maximize signal intensity.

Data Analysis and Method Validation

Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations of 14(15)-EET ethanolamide. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of 14(15)-EET ethanolamide in biological matrices. The described protocol, from sample preparation to data analysis, is designed to be a robust and reliable starting point for researchers. Adherence to the principles of method validation is critical for ensuring the generation of high-quality, reproducible data that can confidently be used to advance our understanding of the role of this important lipid mediator in health and disease.

References

-

McDougle, D. R., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology. Available at: [Link]

-

Gaudreault, F., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of Chromatography B. Available at: [Link]

-

McDougle, D. R., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PubMed. Available at: [Link]

-

McDougle, D. R., et al. (n.d.). NIH Public Access. eScholarship.org. Available at: [Link]

-

LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. Available at: [Link]

-

Snider, N. T., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. ResearchGate. Available at: [Link]

-

Kortz, L., et al. (2016). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. PubMed. Available at: [Link]

-

Zhang, G., et al. (2018). 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. PMC. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. (±)14(15)-EET Ethanolamide - Labchem Catalog [catalog.labchem.com.my]

- 4. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Advanced Application Note: Cell-Based Assays for 14(15)-EET Ethanolamide Activity and Signaling

Introduction and Mechanistic Grounding

14(15)-Epoxyeicosatrienoic acid ethanolamide (14(15)-EET-EA) is a bioactive lipid mediator generated through the cytochrome P450 (CYP) epoxygenase-mediated metabolism of the endocannabinoid anandamide (AEA). While peripheral tissues utilize CYP3A4 and CYP2D6, the brain and tumor microenvironments predominantly rely on the orphan enzyme CYP4X1 to catalyze this specific epoxidation [1].

Unlike its parent molecule AEA, which primarily targets classical cannabinoid receptors (CB1/CB2), 14(15)-EET-EA exhibits a distinct pharmacological profile. It is a weak activator of the CB1 receptor [5] but acts as a potent signaling molecule in the tumor microenvironment. Recent breakthroughs have identified that 14(15)-EET-EA drives immunosuppression by activating the GPR119-Gs/β-arrestin 2 signaling axis in cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) [2]. This activation upregulates programmed death-ligand 1 (PD-L1), CXCL12, and transforming growth factor-beta (TGF-β), effectively limiting CD8+ T cell infiltration and effector function [2, 3].

The Causality of Assay Design: The "Self-Validating" System

A critical pitfall in evaluating 14(15)-EET-EA activity in vitro is its extreme metabolic lability. The epoxide moiety is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the biologically inactive 14,15-dihydroxyeicosatrienoic acid-ethanolamide (14,15-DiHET-EA) [4]. Therefore, any robust cell-based assay must be a self-validating system : it must incorporate sEH inhibitors (e.g., TPPU or AUDA) to isolate the specific activity of the epoxide, and utilize sEH overexpression or 14,15-DiHET-EA treatment as negative controls to prove that the observed phenotype is strictly epoxide-dependent.

Quantitative Pharmacological Profile

To design effective cell-based assays, researchers must calibrate their compound concentrations and detection windows according to the established kinetic and affinity parameters of 14(15)-EET-EA.

| Target / Enzyme | Parameter | Value | Biological Implication |

| CYP4X1 | Km (for AEA) | ~65 µM | Catalyzes the formation of 14(15)-EET-EA from AEA. |

| CB1 Receptor | Ki | > 3.2 µM | Weak binding; requires high concentrations for classical CB1 phenotypes. |

| GPR119 | EC50 | Low µM range | Primary driver of cAMP accumulation and Ca2+ flux in CAFs. |

| sEH (EPHX2) | Hydrolysis Rate | High | Rapidly degrades 14(15)-EET-EA to 14,15-DiHET-EA; necessitates inhibitors in assays. |

Signaling Pathway Visualization

The following diagram illustrates the metabolic fate of AEA and the downstream signaling cascade initiated by 14(15)-EET-EA.

14(15)-EET-EA synthesis via CYP4X1, degradation by sEH, and GPR119-mediated immunosuppression.

Experimental Protocols

Protocol A: GPR119-Mediated Intracellular Calcium Flux Assay

Purpose: To quantify the direct receptor-activation kinetics of 14(15)-EET-EA in a controlled in vitro environment. Rationale: 14(15)-EET-EA activates Gs-coupled GPCRs (like GPR119), which can be measured via downstream secondary messengers. We utilize a fluorescent calcium indicator (Fluo-4 AM) as a rapid, high-throughput readout.

Reagents & Materials:

-

HEK293 cells stably expressing human GPR119 (or primary CAFs).

-

Fluo-4 AM Calcium Assay Kit.

-

14(15)-EET-EA (Cayman Chemical, dissolved in anhydrous ethanol).

-

sEH Inhibitor: TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) at 1 µM.

-

Probenecid (to inhibit dye efflux).

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293-GPR119 cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2 .

-

Dye Loading: Remove culture media. Add 100 µL of Fluo-4 AM loading buffer containing 2.5 mM Probenecid and 1 µM TPPU .

-

Expert Insight: Pre-incubating with TPPU during the dye-loading phase ensures complete inhibition of endogenous sEH before the labile ligand is introduced, preventing false negatives.

-

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

-

Ligand Preparation: Prepare 3x concentrated 14(15)-EET-EA solutions (range: 10 nM to 30 µM) in assay buffer. Prepare a vehicle control (ethanol < 0.1% final) and a negative control (14,15-DiHET-EA).

-

Kinetic Readout: Transfer the plate to a fluorescent microplate reader (Ex/Em = 494/516 nm). Record baseline fluorescence for 15 seconds. Inject 50 µL of the ligand solutions and record fluorescence continuously for 120 seconds.

-

Data Analysis: Calculate the ΔF/F0 (change in fluorescence over baseline). Plot the peak response against the log of the concentration to determine the EC50 .

Protocol B: CAF Polarization and Immunosuppressive Cytokine Profiling

Purpose: To evaluate the functional, long-term phenotypic changes induced by 14(15)-EET-EA on the tumor microenvironment. Rationale: 14(15)-EET-EA drives fibroblasts into an immunosuppressive state, characterized by the secretion of TGF-β and surface expression of PD-L1 [2].

Step-by-Step Methodology:

-

Isolation & Seeding: Isolate primary murine or human colonic fibroblasts. Seed at 2×105 cells/well in 6-well plates in DMEM + 1% FBS (starvation media) for 24 hours to synchronize the cells.

-

Treatment Regimen: Pre-treat cells with 1 µM TPPU for 1 hour. Subsequently, stimulate the cells with 1 µM or 5 µM 14(15)-EET-EA.

-